molecular formula C12H15N5O4S B2401929 N-(Cyanomethyl)-2-[(4-methyl-3-sulfamoylphenyl)carbamoylamino]acetamide CAS No. 2305536-15-4

N-(Cyanomethyl)-2-[(4-methyl-3-sulfamoylphenyl)carbamoylamino]acetamide

Cat. No.: B2401929
CAS No.: 2305536-15-4
M. Wt: 325.34
InChI Key: XOLNCUDABRWIQF-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-2-[(4-methyl-3-sulfamoylphenyl)carbamoylamino]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyanomethyl group, a sulfamoylphenyl group, and a carbamoylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyanomethyl)-2-[(4-methyl-3-sulfamoylphenyl)carbamoylamino]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyanomethyl group and the introduction of the sulfamoylphenyl and carbamoylamino groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction parameters to ensure consistency and quality. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(Cyanomethyl)-2-[(4-methyl-3-sulfamoylphenyl)carbamoylamino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(Cyanomethyl)-2-[(4-methyl-3-sulfamoylphenyl)carbamoylamino]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in biochemical assays and as a probe for studying biological processes.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)-2-[(4-methyl-3-sulfamoylphenyl)carbamoylamino]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyanomethyl derivatives and sulfamoylphenyl compounds. Examples are N-(Cyanomethyl)-4-methyl-3-nitrobenzamide and N-(Cyanomethyl)-2-[(4-methylphenyl)carbamoylamino]acetamide.

Uniqueness

What sets N-(Cyanomethyl)-2-[(4-methyl-3-sulfamoylphenyl)carbamoylamino]acetamide apart is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable for specialized applications in research and industry.

Properties

IUPAC Name

N-(cyanomethyl)-2-[(4-methyl-3-sulfamoylphenyl)carbamoylamino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O4S/c1-8-2-3-9(6-10(8)22(14,20)21)17-12(19)16-7-11(18)15-5-4-13/h2-3,6H,5,7H2,1H3,(H,15,18)(H2,14,20,21)(H2,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLNCUDABRWIQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCC(=O)NCC#N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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